molecular formula C18H32O2 B1235794 6Z,11Z-octadecadienoic acid

6Z,11Z-octadecadienoic acid

Cat. No.: B1235794
M. Wt: 280.4 g/mol
InChI Key: RTJZUCGIUVBZCN-QOTUMQCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6Z,11Z-Octadecadienoic acid, also known as Cilienic acid, is an 18-carbon fatty acid characterized by two cis (Z) double bonds at the 6th and 11th carbons (Delta notation: 18:2-delta-6c,11c) and the molecular formula C18H32O2 . This compound is recognized as a demospongic acid, a class of fatty acids originally isolated from marine sponges. It was first identified in the phospholipid fraction of the marine sponge Euryspongia rosea . The Δ6,11 diunsaturation pattern is relatively scarce in nature, making this fatty acid a compound of significant interest in chemical ecology and natural product research . A stereoselective synthesis for this compound has been established from commercially available materials, confirming its structure and isomeric purity . While comprehensive bioactivity profiles are still being explored, related olefinic acids have demonstrated reported anti-fungal activity, suggesting potential value for this compound in biochemical and pharmacological investigations . Researchers may utilize this high-purity compound as a standard in lipidomics, for studying the biological role of unusual sponge lipids, or for exploring its mechanisms of action in various bioassay systems. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(6Z,11Z)-octadeca-6,11-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,12-13H,2-6,9-11,14-17H2,1H3,(H,19,20)/b8-7-,13-12-

InChI Key

RTJZUCGIUVBZCN-QOTUMQCOSA-N

Isomeric SMILES

CCCCCC/C=C\CCC/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCC=CCCCCC(=O)O

Synonyms

cilienic acid
cilienic acid, (Z,Z)-isome

Origin of Product

United States

Structural Features and Stereochemical Considerations of 6z,11z Octadecadienoic Acid

Elucidation of Geometric Isomerism

The geometric isomerism in 6Z,11Z-octadecadienoic acid refers to the spatial arrangement of substituent groups around the carbon-carbon double bonds. The designation 'Z' for both the 6th and 11th double bonds signifies that the higher-priority substituents on each carbon of the double bond are on the same side. In the case of a fatty acid hydrocarbon chain, this results in a 'cis' configuration, leading to a distinct kink in the molecular chain at each double bond.

The confirmation of this Z,Z (or cis,cis) geometry is primarily achieved through spectroscopic techniques.

Infrared (IR) Spectroscopy: The presence of cis double bonds can be inferred from the IR spectrum. While trans double bonds exhibit a characteristic strong absorption band around 960-980 cm⁻¹, the absence of this band in the spectrum of a purified sample is indicative of cis configuration. researchgate.net The synthesis of (6Z, 11Z)-octadecadienoic acid has been confirmed by the absence of any IR band in this region. researchgate.net Raman spectroscopy can also be employed, where the C=C stretching vibration for isolated cis isomers appears near 1655 cm⁻¹, distinct from the trans isomer's signal near 1670 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the geometry of double bonds.

¹H NMR Spectroscopy: The olefinic protons (-CH=CH-) of cis double bonds typically resonate in the region of 5.2–5.5 ppm in the ¹H NMR spectrum. nih.gov The coupling constants between these protons can also provide definitive proof of stereochemistry.

¹³C NMR Spectroscopy: In ¹³C NMR spectra, the chemical shifts of the allylic carbons (the CH₂ groups adjacent to the double bond) are particularly informative. For (6Z, 11Z)-octadecadienoic acid methyl ester, the signals for the allylic carbons appear at δ 27.2 and 27.8 ppm, which is characteristic of internal (Z)-alkenes. researchgate.net

The stereoselective synthesis of this compound often utilizes Z-selective Wittig reactions to ensure the desired cis geometry of the incipient double bonds. researchgate.net

Positional Isomerism in Octadecadienoic Acids

Positional isomers of octadecadienoic acid share the same molecular formula (C₁₈H₃₂O₂) but differ in the location of their two double bonds along the 18-carbon chain. This variation in double bond position leads to a wide array of isomers with distinct properties. This compound is one such non-conjugated isomer, meaning its double bonds are separated by more than one single bond.

The most common and well-known octadecadienoic acid is linoleic acid, which is the 9Z,12Z-isomer. okstate.edu Other positional isomers have been identified in various natural and processed sources. For instance, a study on psoriatic scales identified several positional isomers of octadecadienoic acid, including 8,11- (5.1%), 9,12- (91%), 10,13- (0.1%), and 11,14- (3.8%). scispace.com The determination of the exact position of the double bonds is typically achieved through mass spectrometry (MS) techniques, often after derivatization. For example, the analysis of picolinyl ester derivatives by GC-MS allows for the unambiguous assignment of double bond positions. nih.gov

The table below provides a comparison of this compound with other non-conjugated positional isomers of octadecadienoic acid.

Isomer Name Double Bond Positions Common Occurrence/Context
This compound 6, 11Found in some marine sponges (Demospongiae). researchgate.net
9Z,12Z-Octadecadienoic Acid (Linoleic Acid)9, 12The most common C18:2 fatty acid, abundant in vegetable oils. okstate.edu
8,11-Octadecadienoic Acid8, 11Identified in lipids from psoriatic scales. scispace.com
11,14-Octadecadienoic Acid11, 14Identified in lipids from psoriatic scales. scispace.com
5,9-Octadecadienoic Acid (Pinolenic Acid)5, 9Found in pine nut oil.

The position of the double bonds significantly influences the fatty acid's metabolism and its incorporation into complex lipids. Studies on various positional isomers of octadecenoic acid (a C18:1 fatty acid) have shown that the location of the double bond affects the rates of oxidation and esterification in the liver. nih.gov It is plausible that similar metabolic distinctions exist among the positional isomers of octadecadienoic acid.

Conformational Analysis and Theoretical Modeling of the Chemical Compound

While specific conformational analysis studies on this compound are not widely available, insights can be drawn from theoretical modeling and molecular dynamics simulations of other long-chain and ultra-long-chain fatty acids (ULCFAs). u-tokyo.ac.jpresearchgate.netacs.org These studies reveal that long-chain fatty acids are not static structures but are highly flexible, exhibiting characteristic fluctuations between different conformations.

Key Conformational States: Molecular dynamics simulations of ULCFAs in lipid bilayers have identified several predominant conformational states:

Elongated Conformation: The acyl chain is largely extended, though still containing the kinks from the cis double bonds.

L-shaped Conformation: The chain is bent, forming an 'L' shape.

Turned or Hairpin Conformation: The chain folds back on itself.

The probability of the fatty acid adopting each of these conformations is influenced by its environment, such as its position within a lipid bilayer, and its interactions with neighboring molecules. researchgate.netacs.org The two cis double bonds in this compound introduce significant bends in the acyl chain, making it more likely to adopt more compact, bent conformations compared to its saturated or monounsaturated counterparts.

Theoretical modeling using methods like Density Functional Theory (DFT) can be employed to predict the most stable (lowest energy) conformations of fatty acid isomers. semanticscholar.org These calculations can also be used to simulate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the predicted conformations. semanticscholar.org For instance, DFT calculations have been used to accurately predict the ¹H-NMR chemical shifts of various geometric isomers of conjugated linoleic acid, aiding in their unequivocal identification. semanticscholar.org A similar approach could be applied to this compound to gain a deeper understanding of its preferred three-dimensional structure.

Synthetic Methodologies for 6z,11z Octadecadienoic Acid

Stereoselective total synthesis approaches

The primary challenge in the total synthesis of 6Z,11Z-octadecadienoic acid lies in the stereoselective construction of the two Z-configured double bonds at the C6 and C11 positions. Several strategies have been developed to achieve this with high isomeric purity.

The Wittig reaction is a cornerstone in the synthesis of unsaturated fatty acids, offering a reliable method for forming carbon-carbon double bonds with predictable stereochemistry. A notable stereoselective synthesis of (6Z, 11Z)-octadecadienoic acid utilizes a building-block approach heavily reliant on Wittig olefinations. mdpi.comresearchgate.net

The synthesis commences from the readily available pentane-1,5-diol. mdpi.com This starting material is converted through a series of steps, including protection and oxidation, into a key aldehyde intermediate. mdpi.comoalib.com The first Z-selective Wittig reaction is employed to introduce the initial double bond, forming a C11-unit. mdpi.comresearchgate.net Subsequent deprotection and oxidation furnish a second key aldehyde, methyl (Z)-11-oxo-undec-6-enoate. mdpi.com

The final carbon framework is assembled via a second Wittig reaction between this aldehyde and a suitable phosphonium (B103445) salt, specifically n-heptylidene phosphorane. mdpi.com This reaction establishes the second Z-double bond at the C11 position. The reaction is typically carried out using a strong base like dimsyl ion (the sodium salt of dimethyl sulfoxide) in DMSO to generate the ylide. mdpi.com The resulting methyl ester is then hydrolyzed to afford the target (6Z, 11Z)-octadecadienoic acid. mdpi.comresearchgate.netoalib.com This synthetic sequence has demonstrated high stereoselectivity, yielding the desired Z,Z-isomer in good purity. mdpi.com

A similar Wittig-based strategy has been successfully applied to the synthesis of related polyunsaturated fatty acids and their radiolabeled analogs, highlighting the versatility of this methodology. nih.gov For instance, the synthesis of (6Z,9Z,11E)-octadecatrienoic acid also involves sequential, highly stereoselective Wittig reactions to install the cis double bonds. nih.gov

An alternative and powerful strategy for the synthesis of Z-alkenes involves the partial reduction of a carbon-carbon triple bond. This acetylenic route offers excellent stereocontrol, as the reduction of an alkyne using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), predominantly yields the cis-alkene.

While a detailed synthesis of this compound via a purely acetylenic route for both double bonds is not extensively documented in the provided results, the precursor to the acid, compound 12 (methyl (6Z,11Z)-octadecadienoate), was reportedly prepared via an acetylenic route in earlier work connected with GLC studies. mdpi.comresearchgate.net This suggests a synthetic plan where two alkyne units are strategically placed and subsequently reduced to form the required Z,Z-diene system.

The general principle of this approach would involve:

Coupling of smaller acetylenic fragments to build the C18 carbon chain with triple bonds at the 6 and 11 positions.

A final, stereoselective partial hydrogenation of the dialkyne precursor to yield the Z,Z-diene.

This method is well-established in fatty acid synthesis. For example, the synthesis of other unsaturated fatty acids often employs the coupling of terminal alkynes with haloalkanes, followed by reduction. The synthesis of certain pheromones, such as (6E,11Z)-6,11-hexadecadienyl acetate (B1210297), utilizes a combination of acetylenic coupling and stereoselective reduction to achieve the desired geometry of the double bonds. colab.ws

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are potent tools for the construction of carbon-carbon bonds in complex molecule synthesis. While a specific application of these methods for the full synthesis of this compound is not detailed in the search results, they are instrumental in creating key building blocks for related polyunsaturated fatty acids.

For example, the synthesis of (6Z,10E,12Z)-octadecatrienoic acid involved a series of palladium-catalyzed cross-coupling reactions to construct a key aldehyde intermediate. nih.gov This synthesis started with 1-heptyne (B1330384) and used a Sonogashira-type coupling with (E)-1,2-dichloroethene to create a conjugated enyne system, which is a crucial part of the molecule's backbone. nih.gov

Such strategies could be adapted for this compound. A hypothetical approach might involve:

A Suzuki coupling between a C6 alkenyl boronic ester (with Z-geometry) and a C12 halo-alkenoic acid ester (also with Z-geometry).

A Sonogashira coupling to link an alkynyl fragment and a vinyl halide, followed by partial reduction of the alkyne to a Z-alkene.

These methods offer high efficiency and functional group tolerance. Palladium catalysis has been used to synthesize various carboxylic acids from organic halides, demonstrating the feasibility of incorporating the acid functionality within a cross-coupling scheme. organic-chemistry.org

Acetylenic route methodologies

Building-block synthesis paradigms

The synthesis of this compound is effectively achieved using a "building-block" or "synthon" approach. mdpi.comresearchgate.net This paradigm involves the synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This convergent approach is often more efficient than a linear synthesis where the main carbon chain is built step-by-step from one end.

In the reported synthesis, the molecule is conceptually divided into key building blocks derived from pentane-1,5-diol. mdpi.comresearchgate.net The core of the strategy is the creation of a C11 aldehyde synthon, methyl (Z)-11-oxo-undec-6-enoate, which already contains the Z-double bond at the C6 position and the carboxylic acid precursor at C1. mdpi.com

Key Building Blocks in a Convergent Synthesis:

Building BlockDescriptionRole in Synthesis
Methyl (Z)-11-oxo-undec-6-enoateA C11 aldehyde with a pre-formed Z-double bond at the C6 position.The electrophilic partner in the final Wittig reaction.
n-Heptyltriphenylphosphonium bromideThe precursor to the C7 ylide.The nucleophilic partner that introduces the C12-C18 fragment and forms the C11 double bond.
Pentane-1,5-diolThe inexpensive starting material.Serves as the foundational unit from which the C11 aldehyde is constructed. mdpi.comresearchgate.net

This approach allows for the stereochemistry of one double bond to be secured within a key intermediate before the final coupling step, which constructs the second double bond. This modularity is a significant advantage in complex syntheses.

Preparation of radiolabeled analogs for metabolic studies

To investigate the metabolic fate and physiological effects of fatty acids, their radiolabeled counterparts are indispensable tools. nih.gov Carbon-14 (¹⁴C) is a commonly used isotope for this purpose, typically introduced at the C1 position (carboxyl carbon).

The synthesis of [1-¹⁴C]-labeled this compound would logically follow the established synthetic routes, with the introduction of the ¹⁴C label occurring at a late stage to maximize the incorporation of the expensive isotope. A common method involves the use of ¹⁴CO₂.

A general strategy, adapted from the synthesis of other [1-¹⁴C]-labeled unsaturated fatty acids, would be: nih.govnih.gov

Preparation of a C17 halide or other suitable precursor corresponding to the full carbon skeleton of the target acid, such as (5Z,10Z)-1-bromo-heptadecadiene.

Conversion of this halide into an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li).

Carbonation of the organometallic intermediate with [¹⁴C]carbon dioxide ([¹⁴C]CO₂).

Acidic workup to yield the [1-¹⁴C]-labeled carboxylic acid.

This late-stage carbonation has been successfully used to prepare [1-¹⁴C]-analogs of various conjugated linoleic acid metabolites with high radiochemical purity (often >95%). nih.govnih.gov

Challenges in achieving high isomeric purity in synthesis

A significant challenge in the synthesis of polyunsaturated fatty acids like this compound is achieving high isomeric purity. The presence of multiple double bonds means that several geometric isomers (E/Z or cis/trans) are possible, and separating these isomers can be difficult.

Sources of Isomeric Impurity:

Wittig Reaction Stereoselectivity: While the Wittig reaction can be highly stereoselective for Z-alkenes when using non-stabilized ylides under salt-free conditions, the presence of certain functional groups or reaction conditions can lead to the formation of the E-isomer as a byproduct. nih.gov The choice of base and solvent is critical. For instance, using lithium hexamethyldisilazide as the base can promote high Z-selectivity. nih.gov

Isomerization: Double bonds, particularly when conjugated or in the presence of trace acids, bases, or heat, can isomerize. d-nb.info Care must be taken during purification steps (e.g., chromatography, distillation) to use mild conditions to prevent the conversion of the desired Z,Z-isomer into more stable E,Z- or E,E-isomers.

Incomplete Reduction: In acetylenic routes, incomplete reduction of the alkyne can leave starting material in the final product. Conversely, over-reduction can lead to saturation of the double bond.

Purification: The final purification of the target acid from its isomers is often challenging due to their very similar physical properties. Techniques like low-temperature crystallization or high-performance liquid chromatography (HPLC) on silver resin or reverse-phase columns are often required to achieve high isomeric purity (>95%). nih.govresearchgate.net

In one reported synthesis of this compound methyl ester via Wittig reaction, the product was obtained with 97% isomeric purity as determined by gas-liquid chromatography (glc). mdpi.com While this is a high level of purity, it underscores that minor isomeric impurities are common. For related complex fatty acids, achieving >99% purity often requires an additional purification step by RP-HPLC after initial flash chromatography. nih.gov

Natural Occurrence and Isolation of 6z,11z Octadecadienoic Acid in Biological Systems

Occurrence in Marine Organisms

Marine invertebrates, particularly sponges, are known hotspots for discovering novel fatty acids with unusual structures, and 6Z,11Z-octadecadienoic acid is a prime example of a compound isolated from this rich ecological niche. mdpi.comnih.gov

Research has successfully identified and isolated this compound from the marine sponge Euryspongia rosea. mdpi.comnih.gov This discovery highlights the role of marine sponges as a source of unique secondary metabolites. mdpi.comresearchgate.net The genesis of such novel fatty acids within sponges is thought to be a result of a combination of factors, including de novo biosynthesis by the sponge itself, dietary uptake, and the metabolic activity of symbiotic microorganisms. mdpi.comresearchgate.net The isolation of this acid from E. rosea underscores the biosynthetic capabilities within these primitive multicellular organisms. nih.gov

The study of the lipid composition of Euryspongia rosea revealed that this compound is found within the phospholipid fraction. mdpi.comnih.gov Phospholipids (B1166683) are fundamental components of all cell membranes, suggesting a potential structural or functional role for this unusual fatty acid within the sponge's cellular architecture. The major phospholipids identified in this sponge were phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylcholine (PC). nih.gov The esterification of non-methylene-interrupted fatty acids into polar lipid classes like phospholipids is a recognized phenomenon and points to their integration into cell membranes. core.ac.uk

Isolation from specific marine sponge species (e.g., Euryspongia rosea)

Comparative Analysis of its Natural Abundance and Distribution Across Kingdoms

The Δ6,11 di-unsaturation pattern seen in this compound is exceptionally rare in both the plant and animal kingdoms. mdpi.com While marine sponges are a confirmed source, the broader distribution of this specific fatty acid is not extensively documented, indicating its limited natural abundance. researchgate.net

Non-methylene-interrupted fatty acids (NMI FAs) as a class, however, have been reported in a variety of marine invertebrates including mollusks, echinoderms, and tropical rays, as well as in some algae. nih.gov Sponges, in particular, are noted for containing very long-chain Δ5,9 fatty acids, which are another type of NMI FA. nih.govsemanticscholar.org The presence of 6,11-dienoic acids like the one has been considered a characteristic of "demospongic acids," a term originally for acids from Demospongiae, though similar structures are now found in other organisms. semanticscholar.org

Table 1: Documented Occurrence of this compound

Kingdom Phylum/Division Class Organism Reference
Animalia Porifera Demospongiae Euryspongia rosea mdpi.comnih.gov

Ecological Implications of Unusual Fatty Acid Profiles in Producing Organisms

The presence of unusual fatty acids like this compound in an organism's lipid profile can have several ecological implications. The unique structure of non-methylene-interrupted fatty acids may confer specific properties to the cell membranes in which they are incorporated. It has been suggested that these fatty acids could play structural and functional roles, potentially offering higher resistance to oxidative processes and microbial lipases compared to common polyunsaturated fatty acids. nih.govcore.ac.uk

The accumulation of NMI FAs in some marine organisms, such as mussels, has been proposed as a potential biomarker for environmental stress. publish.csiro.au The specific metabolic pathways required to produce these acids, such as the activity of a delta 6 desaturase suggested in E. rosea, point to specialized biochemical adaptations within these organisms. nih.gov These unique fatty acid profiles can also be indicative of specific trophic relationships, such as a diet rich in certain bacteria. int-res.com While the precise biological role of this compound is not yet fully understood, its presence suggests a specialized adaptation that may provide a selective advantage to the producing organism within its ecological niche. core.ac.uk

Biosynthesis and Metabolic Transformations of 6z,11z Octadecadienoic Acid

Proposed biosynthetic pathways in marine organisms

The origin of novel fatty acids like 6Z,11Z-octadecadienoic acid in marine invertebrates is believed to be a combination of de novo biosynthesis, dietary intake, and the influence of microbial symbionts. researchgate.net

Role of de novo biosynthesis in novel fatty acid genesis

Marine invertebrates, including bivalve mollusks and sponges, have demonstrated the capacity for de novo synthesis of non-methylene-interrupted fatty acids. nih.govmdpi.com This process involves a series of elongation and desaturation steps to produce these unique structures. nih.gov For instance, studies on the marine bivalve mollusk Mytilus edulis showed active incorporation of labeled acetate (B1210297) into 20:2 non-methylene-interrupted dienoic fatty acids, suggesting a de novo pathway. capes.gov.br The biosynthesis of these fatty acids is thought to play structural and functional roles in cell membranes, potentially increasing resistance to oxidative stress and microbial lipases. nih.gov

The proposed biosynthetic pathways for some non-methylene-interrupted fatty acids often start from common fatty acids like palmitic acid, palmitoleic acid, and linoleic acid, which are then modified by a series of elongase and desaturase enzymes. nih.gov

Contribution of microbial symbionts to fatty acid profiles

The fatty acid composition of marine invertebrates is also significantly influenced by their symbiotic microorganisms. mdpi.comnih.gov These symbionts can produce a diverse array of secondary metabolites, including fatty acids, which are then incorporated by the host. nih.gov The presence of specific fatty acids in an invertebrate can often be traced back to its microbial partners. For example, the fatty acid profiles of bivalves from deep-sea hydrothermal vents are dominated by monounsaturated fatty acids of bacterial origin, indicating the crucial role of symbiotic bacteria in their nutrition. ifremer.fr

While direct evidence for the production of this compound by microbial symbionts is not specified, the general understanding is that these symbionts are a major source of novel fatty acids in marine invertebrates. researchgate.netresearchgate.net The fatty acid composition of these symbiotic bacteria can include a variety of saturated, monounsaturated, and sometimes cyclopropyl (B3062369) fatty acids, but typically not polyunsaturated fatty acids. cambridge.org

Enzymatic machinery involved in related fatty acid biosynthesis and metabolism

The biosynthesis of this compound and other non-methylene-interrupted fatty acids relies on a suite of enzymes, including desaturases, elongases, and various oxygenases.

Desaturase enzyme activities (e.g., Delta-6, Delta-11 desaturases)

Desaturases are key enzymes that introduce double bonds at specific positions in the fatty acid carbon chain. nih.gov The formation of a Δ6 double bond, as seen in this compound, is catalyzed by a Δ6 desaturase. nih.gov These enzymes are critical in the biosynthesis of various polyunsaturated fatty acids. nih.govresearchgate.net Some desaturases in marine invertebrates have been found to be bifunctional, exhibiting both Δ5 and Δ6 desaturation activities. mdpi.com

The Δ11 double bond is less common. While specific Δ11 desaturases are not as extensively characterized as other desaturases, the unusual positioning of double bonds in non-methylene-interrupted fatty acids suggests the involvement of desaturases with unique specificities. nih.gov

Enzyme FamilyFunctionRelevance to this compound
Desaturases Introduce double bonds into fatty acid chains. nih.govA Δ6 desaturase is required to form the double bond at the 6th carbon. A Δ11 desaturase or an enzyme with similar activity would be needed for the double bond at the 11th carbon.

Elongase enzyme systems (e.g., Elovl-proteins)

Elongase enzymes, specifically the Elongation of very long-chain fatty acids (Elovl) proteins, are responsible for extending the carbon chain of fatty acids, typically by two carbons at a time. nih.gov This process is fundamental to the synthesis of long-chain and very-long-chain fatty acids from shorter precursors. nih.gov In invertebrates, several Elovl enzymes have been identified and are involved in the biosynthesis of long-chain polyunsaturated fatty acids. nih.gov The synthesis of an 18-carbon fatty acid like this compound would involve the action of elongase systems on shorter-chain fatty acid precursors. nih.gov

Different Elovl proteins exhibit specificity for different types of fatty acid substrates, with some preferring saturated and monounsaturated fatty acids and others acting on polyunsaturated fatty acids. frontiersin.org The recently discovered Elovl8, for example, has been shown to elongate C18 polyunsaturated fatty acids. nih.govmdpi.com

Enzyme FamilyFunctionRelevance to this compound
Elongases (Elovl) Extend the carbon chain of fatty acids. nih.govEssential for building the 18-carbon backbone of the molecule from shorter precursors.

Dioxygenase and lipoxygenase catalysis in fatty acid oxygenation

Dioxygenases and lipoxygenases are enzymes that catalyze the incorporation of molecular oxygen into fatty acids. nih.govmdpi.com This process, known as oxygenation, can lead to the formation of a variety of oxidized fatty acid products. nih.gov Lipoxygenases, in particular, are known to react with polyunsaturated fatty acids to form chiral hydroperoxide products with high regio- and stereospecificity. nih.gov

While not directly involved in the primary desaturation and elongation steps that form the backbone of this compound, these enzymes can further metabolize fatty acids, introducing oxygen-containing functional groups. mdpi.comresearchgate.net For example, in some marine organisms, fatty acids can be substituted with hydroxy, methoxy, or acetoxy functionalities. researchgate.net

Enzyme FamilyFunctionRelevance to this compound
Dioxygenases/Lipoxygenases Incorporate oxygen into fatty acid chains. nih.govmdpi.comCould be involved in further metabolism of this compound to create other bioactive lipids.

Cytochrome P450 pathway involvement in fatty acid metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. researchgate.netnih.gov These enzymes are monooxygenases that utilize molecular oxygen and electrons, typically from NADPH-cytochrome P450 reductase, to introduce an oxygen atom into a substrate. uniprot.orguniprot.org In mammals, the primary enzymes responsible for the formation of signaling molecules like eicosanoids and docosanoids—namely lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s—also use C18 fatty acids as substrates. acs.org

Several CYP isoforms are known to be involved in fatty acid metabolism, catalyzing reactions such as the oxidation of the terminal carbon (ω-oxidation) or the penultimate carbon (ω-1 oxidation). uniprot.org For instance, human CYP4A11 is a fatty acid ω-hydroxylase that predominantly catalyzes the ω-oxidation of both saturated and unsaturated fatty acids. uniprot.orgdrugbank.com Its catalytic efficiency has been shown to decrease in the order of dodecanoic acid > tetradecanoic acid > (9Z)-octadecenoic acid > (9Z,12Z)-octadecadienoic acid > hexadecanoic acid. uniprot.orgdrugbank.com This demonstrates a direct metabolic action of a CYP enzyme on an octadecadienoic acid isomer.

Furthermore, CYP enzymes from families 1-3 can metabolize linoleic acid (9Z,12Z-octadecadienoic acid) into a variety of oxidized metabolites known as oxylipins. nih.gov The initial step in this process is the formation of hydroperoxy-octadecadienoic acids (HpODEs), which can be further converted to hydroxy-octadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs). nih.gov Another isoform, CYP4F11, efficiently catalyzes the ω-oxidation of 3-hydroxy fatty acids, including 3-hydroxyoctadecanoic acid. uniprot.org This highlights the diverse roles of the CYP450 pathway in modifying fatty acid structures, leading to the generation of a wide range of bioactive lipid mediators.

Metabolic fate of this compound analogs

The metabolic transformation of octadecenoic acids is highly dependent on the position of the double bond within the fatty acid chain. In vitro studies using various fatty acid dioxygenases have provided significant insights into the substrate specificity and reaction mechanisms of these enzymes.

One key study investigated the enzymatic oxidation of seven different Z-octadecenoic acids, with the double bond located at positions ranging from 6Z to 13Z, which includes the structural features of this compound's analogs. nih.govdiva-portal.org These isomers were tested as substrates for cyclooxygenase-1 (COX-1), manganese lipoxygenase (MnLOX), and the (8R)-dioxygenase (8R-DOX) activity of linoleate (B1235992) diol synthases. nih.govdiva-portal.org The results revealed distinct patterns of hydrogen abstraction based on the enzyme and the substrate's isomeric form. nih.gov

Cyclooxygenase-1 (COX-1) and Manganese Lipoxygenase (MnLOX) were found to abstract hydrogen at C-11 of (12Z)-octadecenoic acid and at C-12 of (13Z)-octadecenoic acid. diva-portal.org

When (11Z)-octadecenoic acid was the substrate, MnLOX abstracted a hydrogen atom from C-10, whereas COX-1 was capable of abstracting hydrogen from both allylic positions (C-10 and C-13). nih.govdiva-portal.org

The (8R)-dioxygenase (8R-DOX) activity demonstrated hydrogen abstraction from both allylic positions (C-7 and C-10) of (8Z)-octadecenoic acid. nih.govdiva-portal.org However, with (11Z)- and (12Z)-octadecenoic acids, 8R-DOX only abstracted allylic hydrogens located closer to the carboxyl end of the fatty acid. diva-portal.org

These findings underscore the high degree of regiospecificity exhibited by fatty acid metabolizing enzymes, which selectively recognize and modify octadecenoic acid isomers based on the precise location of the double bond.

Table 1: Enzymatic Action on Regioisomeric Octadecenoic Acids

Enzyme Substrate Isomer Site of Hydrogen Abstraction Source(s)
Cyclooxygenase-1 (COX-1) (12Z)-18:1 C-11 diva-portal.org
Cyclooxygenase-1 (COX-1) (11Z)-18:1 Both allylic positions (C-10, C-13) nih.govdiva-portal.org
Manganese Lipoxygenase (MnLOX) (12Z)-18:1 C-11 diva-portal.org
Manganese Lipoxygenase (MnLOX) (13Z)-18:1 C-12 diva-portal.org
Manganese Lipoxygenase (MnLOX) (11Z)-18:1 C-10 nih.govdiva-portal.org
(8R)-Dioxygenase (8R-DOX) (8Z)-18:1 Both allylic positions (C-7, C-10) nih.govdiva-portal.org
(8R)-Dioxygenase (8R-DOX) (11Z)-18:1 & (12Z)-18:1 Allylic hydrogens near carboxyl group diva-portal.org

A primary outcome of the enzymatic oxidation of octadecenoic acids is the formation of hydroperoxy derivatives. nih.gov In the study of regioisomeric octadecenoic acids, oxidation by dioxygenases led to the production of various hydroperoxy-E-octadecenoic acids (HpOME). nih.govdiva-portal.org These hydroperoxides are often unstable intermediates that can be subsequently converted into more stable and functionally diverse molecules, including dihydroxy derivatives. diva-portal.org

The enzymatic conversion can occur in a sequential manner. For example, certain bacteria and fungi are known to efficiently oxygenate monounsaturated fatty acids. nih.gov Pseudomonas aeruginosa expresses enzymes in its periplasm that sequentially oxidize oleic acid (9Z-octadecenoic acid) first to (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-HpOME) and subsequently to (7S,10S)-dihydroxy-(8E)-octadecenoic acid. nih.govdiva-portal.org Similarly, fungi such as Gaeumannomyces graminis convert oleic acid to (8R)-hydroperoxyoleic acid (8R-HpOME), which is then transformed into various diols, including (7S,8S)-dihydroxyoleic acid (7S,8S-DiHOME). nih.gov The formation of these oxygenated products is a key step in the biosynthesis of a class of lipid mediators known as octadecanoids. acs.org

Table 2: Examples of Hydroperoxy and Dihydroxy Derivatives from Octadecenoic Acids

Precursor Fatty Acid Derivative Formed Producing Organism/Enzyme System Source(s)
Oleic Acid (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-HpOME) Pseudomonas aeruginosa nih.govdiva-portal.org
(10S)-HpOME (7S,10S)-dihydroxy-(8E)-octadecenoic acid Pseudomonas aeruginosa nih.govdiva-portal.orgd-nb.info
Oleic Acid (8R)-hydroperoxyoleic acid (8R-HpOME) Gaeumannomyces graminis nih.gov
(8R)-HpOME (7S,8S)-dihydroxyoleic acid (7S,8S-DiHOME) Gaeumannomyces graminis nih.gov
Linoleic Acid 13S-hydroperoxy-9Z,11E-octadecadienoic acid Soybean Lipoxygenase d-nb.info

Advanced Analytical Methodologies for 6z,11z Octadecadienoic Acid Research

Chromatographic techniques for separation and purification

Chromatographic methods are fundamental for isolating 6Z,11Z-octadecadienoic acid from complex mixtures and for assessing its isomeric purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Gas-Liquid Chromatography (GLC) and capillary GLC for isomeric purity assessment

Gas-Liquid Chromatography (GLC), particularly with the use of high-resolution capillary columns, is a powerful tool for the analysis of fatty acid isomers. oup.comdss.go.th For GLC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs). The choice of the stationary phase within the capillary column is critical and strongly influences the resolution of isomers. dss.go.th

Highly polar cyanopropyl capillary columns are frequently used for the separation of octadecadienoic acid isomers. researchgate.netnih.gov The separation is based on the interaction of the FAMEs with the stationary phase, which is influenced by factors such as the position and configuration (cis/trans) of the double bonds. For instance, studies have shown that the use of a TC-70 capillary column, coated with isocyanopropyl trisilphenylene siloxane, allows for the resolution of numerous octadecenoic and octadecadienoic acid isomers. dss.go.th Capillary GLC analysis has been successfully used to confirm the isomeric purity of synthesized this compound, achieving purities as high as 98%. researchgate.netmdpi.com

GLC Columns and Conditions for Octadecadienoic Acid Isomer Analysis
Column TypeStationary PhaseApplicationReference
Capillary ColumnIsocyanopropyl trisilphenylene siloxane (TC-70)Separation of geometrical and positional isomers of octadecenoic and octadecadienoic acids. dss.go.th
Capillary ColumnHighly polar cyanopropyl phaseInvestigation of the separation behaviors of 24 octadecadienoic acid methyl ester isomers. researchgate.netnih.gov
Fused Silica (B1680970) Capillary ColumnDB-05 (5% Phenyl-methylpolysiloxane)Separation of hydroxy-octadecadienoic acid derivatives. gsartor.org

High-Performance Liquid Chromatography (HPLC), including chiral phase-HPLC

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the separation and purification of fatty acids. aocs.org Reversed-phase HPLC, often utilizing octadecylsilyl (ODS or C18) stationary phases, is a common method for separating fatty acids and their derivatives. aocs.orgnih.gov The separation is based on the hydrophobicity of the molecules, with the mobile phase typically consisting of a mixture of solvents like acetonitrile (B52724) or methanol (B129727) with water. aocs.org

For the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, chiral phase-HPLC is employed. aocs.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. aocs.orgcore.ac.uk While this compound itself is not chiral, chiral phase-HPLC is crucial for the analysis of its chiral derivatives, such as hydroperoxy or hydroxy metabolites that may be formed during enzymatic or oxidative processes. aocs.orgnih.gov For instance, hydroperoxy-E-octadecenoic acids have been successfully resolved using chiral phase-HPLC with a Reprosil Chiral NR column. nih.gov

HPLC Techniques for Fatty Acid Analysis
HPLC ModeStationary PhaseApplicationReference
Reversed-Phase HPLCOctadecylsilyl (ODS, C18)Separation of fatty acids and their derivatives based on hydrophobicity. aocs.orgnih.gov
Chiral Phase-HPLCChiral Stationary Phase (e.g., Reprosil Chiral NR)Resolution of enantiomeric fatty acid derivatives, such as hydroperoxides. aocs.orgnih.gov
Silver-Ion HPLCSilver-impregnated silica gelSeparation of fatty acids based on the number, position, and configuration of double bonds. oup.com

Spectroscopic methods for structural elucidation and quantification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the position and configuration of its double bonds and identifying its functional groups.

Mass Spectrometry (MS) and tandem MS (MS/MS/MS) for fragmentation analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic techniques like GC or HPLC, it becomes a powerful tool for the identification and quantification of fatty acids. nih.gov In MS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to elucidate the structure of the parent molecule.

Tandem MS (MS/MS or MS²) and even further fragmentation (MS³) provide more detailed structural information. nih.gov In a tandem MS experiment, a specific ion is selected, fragmented, and its fragments are analyzed. This process can help to pinpoint the location of double bonds and other functional groups within the fatty acid chain. For instance, the fragmentation patterns of dihydroxy-octadecenoic acids in MS/MS spectra have been shown to reveal the positions of the hydroxyl groups. nih.gov The fragmentation of 3-pyridylcarbinol ester derivatives of fatty acids in gas-phase IR spectroscopy combined with MS can also provide unambiguous structural assignments. mpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy for double bond configuration and positional analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules, including fatty acids. aocs.org It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR).

¹H-NMR spectroscopy provides information on the different types of protons in a molecule. aocs.org For this compound, the chemical shifts and coupling constants of the olefinic protons (the protons on the double-bonded carbons) can confirm the cis (Z) configuration of the double bonds. nih.gov

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. magritek.com The chemical shifts of the allylic carbons (the carbons adjacent to the double bonds) are particularly indicative of the cis (Z) geometry of the double bonds. researchgate.netmdpi.com In the ¹³C-NMR spectrum of the methyl ester of this compound, the signals for the allylic carbons appear at specific chemical shifts (δ 27.2 and 27.8 ppm), which are characteristic of internal (Z)-alkenes. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule. magritek.com

Key NMR Data for the Methyl Ester of this compound
NucleusTechniqueObserved Chemical Shifts (ppm)Structural InformationReference
¹H¹H-NMR5.3-5.5 (m, 4H)Olefinic protons, indicating the presence of two double bonds. researchgate.net
¹³C¹³C-NMR129.2, 129.4, 130.1, 130.2Olefinic carbons. researchgate.net
¹³C¹³C-NMR27.2, 27.6Allylic carbons, characteristic of (Z)-alkenes. researchgate.net

Infrared (IR) spectroscopy for functional group characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iucr.org For this compound, the IR spectrum shows characteristic absorption bands for the carboxylic acid group and the carbon-carbon double bonds.

A key diagnostic feature in the IR spectrum is the absence of a strong absorption band in the region of 960-980 cm⁻¹. This band is characteristic of trans (E) double bonds. Its absence provides strong evidence for the exclusive cis (Z) geometry of the double bonds in this compound. researchgate.netmdpi.com The presence of a band around 1735-1740 cm⁻¹ would indicate the carbonyl group of an ester, if the acid has been derivatized. researchgate.netmdpi.com

Strategies for unambiguous structural assignment of regio- and stereoisomers

The unambiguous structural assignment of fatty acid isomers, such as differentiating this compound from its numerous C18:2 counterparts, presents a significant analytical challenge. Conventional mass spectrometry and chromatographic techniques often fail to provide the necessary specificity to pinpoint the exact location (regiochemistry) and geometric configuration (stereochemistry, i.e., Z/cis vs. E/trans) of double bonds. To overcome these limitations, researchers have developed several advanced strategies that often involve chemical derivatization coupled with sophisticated separation and fragmentation techniques.

Gas chromatography (GC) is a foundational technique for fatty acid analysis. mdpi.com While high-resolution capillary columns can separate many fatty acid methyl esters (FAMEs), co-elution of positional and geometric isomers is a common problem in complex biological samples. rsc.org To resolve this, derivatization methods that yield diagnostic mass spectra are employed. The creation of picolinyl esters or 3-pyridylcarbinol esters, for instance, introduces a nitrogen-containing group. rsc.orgmpg.deresearchgate.net Upon electron ionization mass spectrometry (GC-EIMS), the fragmentation patterns of these derivatives include characteristic ions that help identify the original positions of the double bonds in the fatty acid chain. rsc.org

A more recent and powerful approach combines 3-pyridylcarbinol ester derivatization with gas-phase infrared (IR) spectroscopy. mpg.deresearchgate.net This method analyzes mass-selected ions and is highly sensitive to both the position and the Z/E configuration of the double bonds, enabling clear discrimination between isomers even within mixtures. mpg.de

Liquid chromatography-mass spectrometry (LC-MS) has also seen significant advancements for isomer analysis. Standard collision-induced dissociation (CID) is often inadequate as it does not typically break the carbon-carbon double bonds to reveal their location. sciex.com To address this, several specialized MS/MS techniques have been implemented:

Ozone-Induced Dissociation (OzID): This technique involves reacting mass-selected lipid ions with ozone gas within the mass spectrometer. biorxiv.org The ozone selectively cleaves the C=C double bonds, generating specific fragment ions whose masses directly correspond to the bond's position, allowing for de novo structural elucidation. sciex.combiorxiv.org

Paternò-Büchi Reaction: This method involves an online photochemical reaction where acetone (B3395972) is added to the double bonds to form oxetane (B1205548) adducts within the electrospray ionization source. sciex.comsciex.com Subsequent fragmentation of these adducts yields products that are diagnostic of the double bond locations. sciex.com

Electron-Activated Dissociation (EAD): EAD is a fragmentation method that can generate unique fragments to localize double bonds without the need for chemical derivatization, offering a direct way to characterize isomers. sciex.com

Charge-Switch Derivatization: Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to derivatize the fatty acid's carboxyl group. biorxiv.org This not only improves ionization efficiency but also aids in chromatographic separation and can produce informative fragments for isomer identification during LC-MS/MS analysis.

These strategies are crucial for moving beyond simple compositional analysis to a precise structural characterization, which is essential for understanding the distinct biological roles of individual isomers like this compound.

MethodPrincipleApplication for Isomer AssignmentKey AdvantagesCitations
GC-MS with Derivatization Fatty acids are derivatized (e.g., to picolinyl or 3-pyridylcarbinol esters) to produce characteristic fragments upon electron ionization.Fragmentation patterns reveal the position of double bonds.Well-established method with extensive libraries. mpg.de, rsc.org, researchgate.net
Gas-Phase IR Spectroscopy Measures the infrared spectrum of mass-selected, derivatized fatty acid ions in the gas phase.Provides highly specific spectral fingerprints for both double bond position and Z/E configuration.Unambiguous assignment even in mixtures without prior separation. mpg.de, researchgate.net
LC-MS with Ozone-Induced Dissociation (OzID) Mass-selected ions react with ozone, which cleaves C=C double bonds, producing diagnostic product ions.Directly pinpoints the location of all double bonds in the acyl chain.Enables de novo identification of unknown isomers in complex samples. sciex.com, sciex.com, biorxiv.org
LC-MS with Paternò-Büchi Reaction In-source photochemical reaction forms adducts at the double bonds, which yield position-specific fragments upon MS/MS.Generates fragments that are diagnostic of double bond positions.Does not require extensive offline sample preparation. sciex.com, sciex.com
LC-MS with Electron-Activated Dissociation (EAD) A fragmentation technique that induces cleavage at and around the double bonds.Can determine double bond position and, in some cases, stereochemistry.Provides structural information without chemical derivatization. sciex.com

Integration within lipidomics and metabolomics platforms for comprehensive profiling

The analysis of this compound is increasingly integrated into large-scale lipidomics and metabolomics platforms, which aim to comprehensively profile the entire complement of lipids and small molecules in a biological sample. nih.govjst.go.jp These high-throughput approaches are essential for understanding the complex interplay of metabolic pathways in health and disease. spandidos-publications.com

Lipidomics platforms typically utilize a combination of analytical techniques to achieve broad coverage of the lipidome. frontiersin.org A common workflow involves an initial extraction of total lipids from a sample, such as tissue or plasma. nih.gov The subsequent analysis can proceed in two main ways:

Intact Lipid Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for analyzing intact lipid species. frontiersin.org Hydrophilic interaction chromatography (HILIC) can separate lipids based on their polar headgroups, while reversed-phase (RP) chromatography separates them based on their fatty acyl chain length and degree of unsaturation. frontiersin.orgacs.org In such analyses, this compound would be identified as a component of more complex lipids (e.g., phospholipids (B1166683), triacylglycerols). However, without integrating the specific isomer-resolving techniques mentioned previously (like OzID), it is often challenging to distinguish it from other C18:2 isomers, and it may be annotated simply as part of a lipid containing a C18:2 fatty acid. semanticscholar.org

Fatty Acid Composition Analysis: To determine the total fatty acid profile, the extracted lipids are hydrolyzed to release the constituent fatty acids. nih.gov These free fatty acids are then derivatized, most commonly into fatty acid methyl esters (FAMEs), and analyzed by gas chromatography-mass spectrometry (GC-MS). mdpi.comrsc.org This "bottom-up" approach provides a quantitative profile of all fatty acids in the sample, but it loses the information about their original parent lipid.

Metabolomics platforms seek to cast an even wider net, capturing not only lipids but also amino acids, organic acids, and other small molecules. nih.govnih.gov These studies rely on multiple analytical methods (e.g., GC-MS and multiple LC-MS methods) to cover the diverse chemical properties of metabolites. acs.org Within this context, this compound can be measured as part of the free fatty acid pool or as a constituent of complex lipids. The development of comprehensive workflows like OzFAD (Ozone-enabled Fatty Acid Discovery) demonstrates a move towards integrating specific structural elucidation methods into untargeted metabolomics pipelines. biorxiv.org This allows for the confident, de novo identification of specific isomers from complex biological matrices, greatly expanding the known diversity of the human lipidome and enabling the study of isomer-specific changes in response to physiological or pathological stimuli. biorxiv.org

The integration of these advanced analytical strategies into high-throughput platforms is transforming lipid and metabolic research, allowing scientists to move from generic lipid class or fatty acid measurements to precise, isomer-specific quantification.

Platform / Study TypeAnalytical ApproachRole/Detection of C18:2 IsomersResearch ContextCitations
Untargeted Lipidomics LC-MS/MS (HILIC and/or RP)Detection of intact lipid species containing C18:2 acyl chains. Isomer-specific identification is challenging without specialized methods.Profiling changes in lipid classes and molecular species during biological processes (e.g., seed development). frontiersin.org
Targeted Metabolomics LC-MS/MS (Multiple Reaction Monitoring)Absolute quantification of specific, known C18:2 isomers (e.g., linoleic acid) and their metabolites (e.g., HODEs).Investigating specific metabolic pathways, such as inflammation or oxidative stress. semanticscholar.org, nih.gov, creative-proteomics.com
Comprehensive Fatty Acid Profiling GC-MS of FAMEsQuantification of the relative abundance of total C18:2 isomers after hydrolysis from complex lipids.Assessing overall fatty acid composition in different populations or dietary studies. rsc.org, spandidos-publications.com
Discovery Lipidomics (e.g., OzFAD) LC-MS/MS with integrated OzIDDe novo identification and relative quantification of specific C18:2 regioisomers, including novel or non-canonical ones.Discovering previously uncharacterized fatty acid isomers and their relevance in biological systems like human plasma. biorxiv.org,

Future Directions and Emerging Research Avenues for 6z,11z Octadecadienoic Acid

Development of novel and more efficient stereoselective synthetic routes

The precise stereochemical configuration of 6Z,11Z-octadecadienoic acid is critical to its structure and function. While methods for its synthesis exist, the development of more efficient and highly stereoselective routes remains a significant goal for organic chemists. mdpi.comresearchgate.net Current synthetic strategies often rely on multi-step processes, such as those involving Wittig reactions, which can sometimes result in low yields or mixtures of isomers that require extensive purification. mdpi.comresearchgate.netrsc.org

Future research will likely focus on developing novel catalytic systems and synthetic methodologies to improve both the yield and the stereoselectivity of the synthesis. For instance, exploring advanced catalytic cross-coupling reactions or enzymatic synthesis could provide more direct and cleaner routes to the desired Z,Z-configuration. mdpi.comresearchgate.net The development of such methods is not only of academic interest but is also crucial for producing sufficient quantities of the pure compound for detailed biological and pharmacological studies. nih.govsciforum.net An alternative and highly attractive approach could involve using naturally occurring polyunsaturated fatty acids as starting materials, thereby preserving the multiple Z-configured double bonds. rsc.org

Comprehensive elucidation of enzyme systems mediating its biosynthesis in natural sources

This compound has been identified in various marine organisms, particularly sponges like Euryspongia rosea. mdpi.comresearchgate.netnih.gov However, the precise enzymatic machinery responsible for its biosynthesis is not fully understood. It is believed that a combination of de novo biosynthesis, dietary intake, and the metabolic activities of microbial symbionts contribute to the presence of this and other unusual fatty acids in sponges. mdpi.comresearchgate.net

Future research should aim to identify and characterize the specific desaturase and elongase enzymes involved in producing the distinctive Δ6,11 unsaturation pattern. nih.govgsartor.orgroyalsocietypublishing.org This will likely involve a combination of transcriptomic, proteomic, and metabolomic analyses of organisms known to produce this fatty acid. Identifying the genes encoding these enzymes would enable their expression in heterologous systems, such as yeast or plants, for detailed functional characterization and potentially for the biotechnological production of this compound and other valuable NMIFAs. gsartor.orgnih.gov The study of desaturases in marine invertebrates has already revealed enzymes with bifunctional activities, and some are known to produce various NMIFAs, highlighting the potential for discovering novel enzyme functions in this area. royalsocietypublishing.orgmdpi.comcore.ac.uk

Advanced in vitro studies to unravel precise biochemical roles and interactions

The biological functions of this compound are largely unexplored. As a component of phospholipids (B1166683), it likely plays a role in modulating the structure and function of cell membranes. mdpi.comresearchgate.net The non-methylene-interrupted structure may confer unique physical properties to membranes, such as increased resistance to oxidative stress, which is a promising avenue for investigation. nih.gov

Advanced in vitro studies using cell-based assays are needed to elucidate its specific biochemical roles. These studies could investigate its effects on membrane fluidity, lipid raft formation, and the activity of membrane-bound proteins. Furthermore, its potential role as a signaling molecule or a precursor to other bioactive lipids warrants investigation. nih.gov Research on related NMIFAs has shown various biological activities, including the inhibition of enzymes like topoisomerase, suggesting that this compound could have similar properties. mdpi.comsciforum.netnih.gov Examining its metabolism and how it is incorporated into different lipid classes within the cell will provide further insights into its function. nih.gov

Application of computational chemistry and molecular modeling for predicting properties and interactions

Computational approaches offer a powerful tool for exploring the properties of this compound without the immediate need for extensive laboratory work. texilajournal.comnih.gov Molecular dynamics simulations can be used to model its behavior in lipid bilayers, providing insights into how its unique structure affects membrane properties. acs.org These simulations can help predict its influence on membrane thickness, fluidity, and interactions with membrane proteins.

Furthermore, molecular docking studies can be employed to predict potential interactions with various enzymes and receptors. texilajournal.comtexilajournal.comresearchgate.net This could help to identify potential biological targets and guide the design of in vitro and in vivo experiments. By comparing the computationally predicted properties of this compound with those of more common fatty acids, researchers can generate hypotheses about its unique biological roles. unpatti.ac.idplos.orgplos.org

Exploration of its prevalence and metabolism in a wider range of understudied biological systems

While this compound has been identified in certain marine sponges, its distribution in the broader biological world is not well-documented. mdpi.comresearchgate.net Future research should focus on screening a more diverse array of organisms, including other marine invertebrates, algae, and terrestrial plants, for the presence of this and other NMIFAs. nih.govnih.govsemanticscholar.org Such studies could reveal new sources of this compound and provide clues about its evolutionary origins and ecological significance.

Investigating the metabolism of this compound in these organisms is also crucial. ijbs.com This includes understanding how it is synthesized, modified, and degraded. Tracing its metabolic fate will help to uncover its physiological functions and its role in the broader context of lipid metabolism. capes.gov.brnih.gov Given that NMIFAs are found in various organisms, from marine invertebrates to gymnosperms, a comparative metabolomic approach could be particularly insightful. mdpi.comsciforum.net

Q & A

Basic Research Questions

Q. How can 6Z,11Z-octadecadienoic acid be distinguished from its structural isomers (e.g., 6Z,9Z or 9Z,11Z isomers) in analytical studies?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) combined with retention indices and fragmentation patterns to resolve positional isomers. Infrared (IR) spectroscopy can differentiate double-bond geometry via characteristic absorption bands (e.g., cis vs. trans configurations). Reference NIST spectral libraries for validation .
  • Experimental Design : Optimize column polarity (e.g., polar capillary columns) and temperature gradients to enhance separation. For IR, compare peak assignments to known standards, focusing on 1650–1680 cm⁻¹ regions for double-bond vibrations .

Q. What are the recommended protocols for synthesizing this compound with high stereochemical purity?

  • Methodology : Employ catalytic hydrogenation of acetylenic precursors (e.g., 6-heptadecynoic acid) using Lindlar’s catalyst to achieve cis-configured double bonds. Subsequent oxidation of alkenols to carboxylic acids with pyridinium dichromate (PDC) ensures retention of stereochemistry .
  • Validation : Confirm purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Quantify yields using gravimetric analysis and adjust reaction conditions (e.g., solvent, catalyst loading) to minimize side products .

Q. What are the solubility properties of this compound, and how do they influence experimental handling?

  • Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, chloroform). Due to its hydrophobic nature, dissolve in dimethyl sulfoxide (DMSO) or lipid carriers for biological assays. Acidic functional groups allow salt formation (e.g., sodium salts) for aqueous compatibility .
  • Practical Considerations : Use sonication or mild heating (≤40°C) to enhance dissolution. Avoid prolonged exposure to oxygen to prevent oxidation of double bonds .

Advanced Research Questions

Q. How does this compound interact with lipid membranes or signaling pathways in eukaryotic cells?

  • Methodology : Employ fluorescence anisotropy or atomic force microscopy (AFM) to study membrane integration and fluidity modulation. For signaling studies, use knockout cell lines or siRNA silencing to identify receptors (e.g., GPR120) linked to anti-inflammatory responses .
  • Data Interpretation : Correlate lipidomic profiles (via LC-MS) with cytokine secretion assays. For example, 9,12,13-trihydroxy derivatives of octadecadienoic acid are implicated in HPV-associated metabolic dysregulation, suggesting a role in host-pathogen interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antiprotozoal efficacy vs. cytotoxicity)?

  • Methodology : Perform dose-response assays (e.g., EC₅₀ determinations) across multiple cell lines or protozoan strains. Use isogenic controls to isolate compound-specific effects. For Leishmania studies, validate topoisomerase IB inhibition via plasmid relaxation assays .
  • Critical Analysis : Compare chain-length dependencies; Δ6 unsaturation in C20 analogs (e.g., 6Z-icosenoic acid) enhances antiprotozoal activity by 5-fold over C17 analogs, likely due to improved membrane penetration .

Q. How can researchers address reproducibility challenges in quantifying this compound as a biomarker in biological samples?

  • Methodology : Standardize pre-analytical variables (e.g., sample collection tubes, freeze-thaw cycles). Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for LC-MS/MS quantification to correct for matrix effects .
  • Statistical Validation : Calculate intra- and inter-assay coefficients of variation (CV% <15%) and report intraclass correlation coefficients (ICC) with 95% confidence intervals. For example, ICC values <0.5 indicate poor reproducibility in fatty acid biomarker studies .

Q. What computational tools predict the oxidative stability of this compound under varying experimental conditions?

  • Methodology : Apply density functional theory (DFT) to model radical-mediated oxidation pathways. Compare activation energies for hydrogen abstraction at C9 vs. C11 positions to identify susceptibility hotspots. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
  • Data Integration : Cross-reference computational results with experimental oxidation markers (e.g., hydroperoxides via iodometric titration) .

Methodological Guidelines

  • Data Presentation : Include raw and processed data in supplementary materials. Use tables for comparative bioactivity (e.g., EC₅₀ values) and figures for structural elucidation (e.g., NMR spectra) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.